molecular formula C6H4Br2N4 B273540 3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine

3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B273540
M. Wt: 291.93 g/mol
InChI Key: CJKQEFQUALUTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine (CAS 117718-87-3) is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure features two bromine atoms at the 3- and 6-positions, which serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships. The 8-amino group provides an additional site for hydrogen bonding or further derivatization, making this compound a key synthetic intermediate for constructing more complex molecules. This dibrominated imidazopyrazine core is of significant interest for researchers developing novel therapeutic agents. Compounds based on the imidazo[1,2-a]pyrazine structure have demonstrated a range of promising biological activities in scientific studies, including serving as inhibitors of bacterial virulence targets like the VirB11 ATPase HP0525, a component of type IV secretion systems . The structural motif is also being explored in the synthesis of conjugates for anticancer activity screening . As a building block, this compound allows for the efficient generation of diverse compound libraries aimed at hitting these and other biological targets. Key Applications: This product is intended for use as a synthetic intermediate in organic chemistry and medicinal chemistry research. It is particularly useful for constructing molecules for biochemical screening and in the early stages of hit-to-lead optimization. Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C6H4Br2N4

Molecular Weight

291.93 g/mol

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C6H4Br2N4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11)

InChI Key

CJKQEFQUALUTAE-UHFFFAOYSA-N

SMILES

C1=C(N2C=C(N=C(C2=N1)N)Br)Br

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)N)Br)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine is primarily researched for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets:

  • Anticancer Activity : Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth in various cancer models. For instance, it has been tested in combination with anti-PD-1 antibodies, resulting in a tumor growth inhibition rate of approximately 77.7% in murine models .
  • Enzyme Inhibition : The compound acts as a selective inhibitor of ectonucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a crucial role in regulating immune responses. Its IC50 values range from 5.70 to 9.68 nM, indicating strong potency against this target . This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy.

Cancer Therapy

The compound's dual role in direct tumor inhibition and modulation of the immune environment makes it a compelling candidate for cancer immunotherapy:

  • Mechanism of Action : By inhibiting ENPP1, this compound can enhance the cGAS-STING pathway, which is crucial for immune activation against tumors. This mechanism not only contributes to tumor growth inhibition but also promotes an immune response that may help in combating cancer more effectively .
  • Comparative Analysis with Other Compounds : A comparative study highlighted its unique properties compared to other imidazo[1,2-a]pyrazine derivatives. The following table summarizes key findings:
Compound NameStructureIC50 (nM)Activity
This compoundStructure5.70 - 9.68ENPP1 Inhibitor
Imidazo[1,2-a]pyrazine DerivativeStructure10 - 15General Anticancer
Other Brominated AnaloguesStructure>20Less Selective

Biological Studies

The biological activity of this compound has been explored through various studies:

  • Cytotoxicity : In vitro studies have shown that the compound can significantly inhibit cell proliferation across multiple cancer cell lines. It was particularly effective against non-small cell lung cancer (NSCLC) cells, demonstrating dose-dependent suppression of tumorigenicity and invasion .
  • Immune Activation : Studies indicate that treatment with this compound not only inhibits ENPP1 but also upregulates immune response genes such as IFNB1 and CXCL10. This suggests its potential application in enhancing immune responses during cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological properties of 3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine and related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings References
This compound Br at C3, Br at C6, NH2 at C8 C6H4Br2N4 307.93 g/mol Synthetic intermediate; potential precursor for kinase inhibitors. Discontinued commercially.
6-Bromo-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine Br at C6, NH-(CH2)2-pyridin-2-yl at C8 C13H12BrN5 326.18 g/mol Precursor for dNTPase inhibitors (e.g., TH7528, TH7125) via Suzuki coupling.
6-Bromo-N-methylimidazo[1,2-a]pyrazin-8-amine Br at C6, NH-CH3 at C8 C7H7BrN4 242.07 g/mol Simplified analog; used to study substituent effects on kinase inhibition.
SC9 (6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine) 2-fluorophenyl at C6, NH-CH2-pyridin-3-yl at C8 C18H14FN5 335.34 g/mol Syk kinase inhibitor; demonstrated binding to Syk active site (RMSD 0.52 Å vs. co-crystal).
3-Bromo-N,6-diphenylimidazo[1,2-a]pyrazin-8-amine Br at C3, NH-phenyl at C8, phenyl at C6 C18H13BrN4 365.23 g/mol Dual aryl substitution enhances hydrophobic interactions in kinase binding pockets.
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine Br at C6 and C8, Cl at C3 C6H2Br2ClN3 311.36 g/mol Halogen-rich analog; lower reactivity in cross-coupling due to Cl vs. Br.

Key Research Findings

Synthetic Utility: The 3,6-Dibromo derivative’s dual bromination enables sequential Suzuki couplings, as seen in the synthesis of TH7528 (34% yield after RP-HPLC) . Mono-bromo analogs require fewer steps but limit structural diversity .

Thermodynamic Stability : N-Substituted derivatives (e.g., SC9) exhibit improved solubility and stability compared to unsubstituted analogs, critical for in vivo efficacy .

Selectivity Profiles : Bulky substituents (e.g., diphenyl in 3-Bromo-N,6-diphenyl) reduce off-target effects by occupying specific kinase subpockets .

Q & A

Q. What synthetic methodologies are most efficient for preparing 3,6-dibromoimidazo[1,2-a]pyrazin-8-amine, and how do reaction conditions influence selectivity?

The compound can be synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction using pyrazine-2,3-diamine as the amidine component. Key steps include:

  • Reacting pyrazine-2,3-diamine with aldehydes and isocyanides under mild conditions (e.g., 50°C, 24 hours in methanol).
  • Bromination using NN-bromosuccinimide (NBS) to introduce bromine atoms at positions 3 and 6, confirmed by NMR analysis of coupling constants (e.g., singlet at δ 7.73 for H2 and singlets at δ 7.95–7.96 for substituents at positions 3 and 6) .
  • Optimizing solvent polarity and temperature to avoid over-bromination or side reactions.

Q. How is the structural elucidation of this compound validated, particularly for bromine substitution patterns?

Structural validation relies on:

  • NMR spectroscopy : Distinct singlets for aromatic protons (e.g., δ 7.73 for H2) and absence of coupling constants confirm substitution at positions 3 and 6 rather than 8 or 5 .
  • X-ray crystallography : Co-crystal structures with kinases (e.g., PTK6 at 1.70 Å resolution) validate spatial positioning of bromine atoms and interactions with ATP-binding pockets .
  • Reactivity studies : Selective substitution (e.g., methoxy group introduction at position 6 via nucleophilic displacement) confirms bromine positions .

Q. What preliminary biological activities are associated with this compound?

The compound exhibits:

  • Kinase inhibition : Mimics adenine in ATP-binding pockets, targeting Syk kinase (IC50_{50} = 7.7 nM) and PTK6, with potential in autoimmune diseases and cancer .
  • Adenosine receptor antagonism : Structural analogs show affinity for A2A_{2A} and A3_{3} receptors, suggesting applications in neuropathic pain or inflammation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

Key SAR strategies include:

  • Bromine replacement : Substituting Br with electron-withdrawing groups (e.g., Cl, CF3_3) to modulate binding affinity.
  • Core modifications : Introducing substituents at position 8 (e.g., methylamino or morpholinophenyl groups) to enhance solubility and target engagement .
  • Co-crystallography : Analyzing PTK6 and Syk co-structures (e.g., PDB 2.24 Å with dasatinib) to guide substitutions that improve hydrogen bonding or hydrophobic interactions .

Q. How to resolve contradictions in substitution reactivity observed during derivatization?

Discrepancies arise when bromine at position 6 shows higher reactivity than position 3. Mitigation strategies:

  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates and optimize stoichiometry.
  • Computational modeling : Density Functional Theory (DFT) calculations predict bromine electrophilicity and guide selective displacement .
  • Protecting group strategies : Temporarily block position 3 using tert-butyl groups to direct functionalization at position 6 .

Q. What synergistic effects are observed when combining this compound derivatives with other kinase inhibitors?

Preclinical studies show:

  • Syk/PI3Kδ dual inhibition : Synergistic growth inhibition in chronic lymphocytic leukemia (CLL) at nM concentrations, disrupting chemokine signaling pathways .
  • Combination with dasatinib : Enhanced PTK6 inhibition in breast cancer models, attributed to complementary binding modes in the ATP pocket .

Q. How does the compound’s adenine-mimetic core influence its interaction with adenosine receptors versus kinases?

The imidazo[1,2-a]pyrazin-8-amine scaffold mimics adenine but diverges in receptor binding:

  • Kinases : Bromine atoms enhance hydrophobic interactions with Syk/PTK6, while the pyrazine nitrogen forms hydrogen bonds with hinge regions .
  • Adenosine receptors : Substituents at position 3 (e.g., furyl or thiazolo groups) increase A2A_{2A}/A3_{3} selectivity by filling subpockets inaccessible to ATP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.